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Compound of Interest

Compound Name: Pik-75

Cat. No.: B1354059 Get Quote

An In-depth Technical Guide to Pik-75
Introduction: Pik-75 is a potent and selective inhibitor of the p110α isoform of phosphoinositide

3-kinase (PI3K), a family of lipid kinases crucial in regulating cellular processes such as growth,

proliferation, survival, and motility.[1][2][3] Due to the frequent mutation and overactivation of

the PI3K/AKT/mTOR pathway in human cancers, inhibitors targeting this pathway, particularly

selective inhibitors like Pik-75, are of significant interest to researchers and drug development

professionals.[1][3][4][5] This guide provides a comprehensive overview of the chemical

structure, properties, biological activity, and experimental methodologies associated with Pik-
75.

Chemical Structure and Properties
Pik-75 is an imidazopyridine compound.[1] It is commercially available as both a free base and

a hydrochloride salt.[6][7] The hydrochloride form is often used in experimental settings due to

its solubility properties.[6][8]

Table 1: Chemical and Physical Properties of Pik-75
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Property Value Reference

IUPAC Name

N'-[(E)-(6-bromoimidazo[1,2-

a]pyridin-3-yl)methylidene]-

N,2-dimethyl-5-

nitrobenzenesulfonohydrazide

[6]

Molecular Formula
C₁₆H₁₄BrN₅O₄S (Free Base)

C₁₆H₁₄BrN₅O₄S.HCl (HCl Salt)
[1][7][9][10]

Molecular Weight
452.28 g/mol (Free Base)

488.74 g/mol (HCl Salt)
[6][8][9][10]

CAS Number
372196-67-3 (Free Base)

372196-77-5 (HCl Salt)
[1][7]

Appearance Solid [2]

Melting Point
>156°C (decomposes) (HCl

Salt)

Solubility Soluble in DMSO to 5 mM

SMILES

Cc1ccc(cc1S(=O)

(=O)N(C)/N=C/c2cnc3ccc(cn2

3)Br)--INVALID-LINK--[O-]

[10]

InChI Key
QTHCAAFKVUWAFI-

DJKKODMXSA-N
[10]

Biological Activity and Mechanism of Action
Pik-75 is a highly selective inhibitor of the class IA PI3K catalytic subunit p110α.[1][2][8][11] Its

mechanism of action is non-competitive with respect to ATP, but competitive with the lipid

substrate, phosphatidylinositol (PI).[8] In addition to its potent activity against p110α, Pik-75
also demonstrates significant inhibitory effects against DNA-dependent protein kinase (DNA-

PK) and, to a lesser extent, other PI3K isoforms and related kinases.[6][8][12] Recent studies

have also identified it as a dual inhibitor of PI3K and cyclin-dependent kinase 9 (CDK9), which

contributes to its pro-apoptotic effects by downregulating the anti-apoptotic protein MCL-1.[13]

[14]
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The inhibition of p110α by Pik-75 prevents the phosphorylation of phosphatidylinositol 4,5-

bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][11] The reduction

in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors,

most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][11] This

blockade of the PI3K/Akt signaling cascade leads to the inhibition of cell proliferation, survival,

and the induction of apoptosis in various cancer cell lines.[13][15]

Table 2: Inhibitory Profile of Pik-75 Against Various Kinases

Target Kinase IC₅₀ (nM) Kᵢ (nM) Notes Reference

p110α (PIK3CA) 5.8
2.3 (vs. PI) 36

(vs. ATP)

Highly selective

over other PI3K

isoforms.

[8]

p110β (PIK3CB) 1300 -

Over 200-fold

less potent than

against p110α.

[1][8][12]

p110γ (PIK3CG) 76 - [1][6][8][12]

p110δ (PIK3CD) 510 - [8][12]

DNA-PK 2 - Potent inhibition. [6][8][12][16]

mTORC1 ~1000 - [12]

mTORC2 ~10000 - [12]

CDK9 - -

Identified as a

key target for

inducing

apoptosis.

[13][14]

ATM 2300 - [12]

ATR 21000 - [12]

Signaling Pathway Analysis
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Pik-75 primarily exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is

a central regulator of cell metabolism, growth, and survival.[4][17][18] Activation of this pathway

typically begins with a growth factor binding to a receptor tyrosine kinase (RTK), leading to the

recruitment and activation of PI3K.[17] Activated PI3K then phosphorylates PIP2 to generate

the second messenger PIP3.[11] PIP3 recruits PDK1 and Akt to the cell membrane, resulting in

Akt phosphorylation and activation.[17] Activated Akt then phosphorylates a multitude of

downstream targets, including the mTOR complex 1 (mTORC1), to promote protein synthesis,

cell growth, and to inhibit apoptosis.[1][4][17]
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pik-75.

Experimental Protocols
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The following sections detail common experimental methodologies used to characterize the

activity of Pik-75.

This assay is used to determine the inhibitory potency (IC₅₀) of Pik-75 against specific kinase

targets in a cell-free system.

Methodology:

Reaction Buffer Preparation: Prepare a buffer solution, typically containing 20 mM HEPES

(pH 7.5) and 5 mM MgCl₂.[8]

Reaction Mixture: In a total volume of 50 μL, combine the kinase (e.g., purified p110α), the

lipid substrate (180 μM phosphatidylinositol), and varying concentrations of Pik-75 (dissolved

in DMSO).[8]

Initiation: Start the kinase reaction by adding 100 μM ATP containing a radioactive tracer,

such as [γ-³²P]ATP (2.5 μCi).[8]

Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[8]

Termination: Stop the reaction by adding 50 μL of 1 M HCl.[8]

Extraction: Extract the phosphorylated lipid products using 100 μL of a chloroform/methanol

(1:1 v/v) solution.[8]

Quantification: Separate the phases and measure the radioactivity in the organic phase

using liquid scintillation counting.[8]

Analysis: Calculate the percentage of kinase inhibition at each Pik-75 concentration and

determine the IC₅₀ value by non-linear regression.
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Caption: A generalized workflow for an in vitro kinase inhibition assay.
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This assay measures the effect of Pik-75 on the proliferation and viability of cancer cell lines.

Methodology:

Cell Seeding: Plate cells (e.g., human MV4-11 or MIA PaCa-2 cells) in 96-well plates and

allow them to adhere overnight.[8]

Compound Treatment: Treat the cells with a range of concentrations of Pik-75 for a specified

duration (e.g., 48 or 72 hours).[8][12]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals by metabolically active cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the

formazan crystals.

Measurement: Measure the absorbance of the solution in each well using a microplate

reader at a wavelength of 570 nm.[8]

Analysis: Normalize the absorbance values to untreated control cells to determine the

percentage of cell viability and calculate the IC₅₀ value.

This technique is used to confirm that Pik-75 inhibits the PI3K pathway within cells by

measuring the phosphorylation status of its key downstream effector, Akt.

Methodology:

Cell Treatment: Culture cells (e.g., feline esophageal epithelial cells or human cancer cell

lines) and treat them with Pik-75 at various concentrations for a defined period. A stimulant,

such as insulin or H₂O₂, may be used to activate the PI3K pathway.[19]

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase

inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-

p-Akt Ser473 or Thr308).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Incubate with a primary antibody for total Akt as a loading control.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total

Akt, demonstrating a dose-dependent decrease with Pik-75 treatment.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426
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